molecular formula C24H22N4O3S B6572233 ethyl 4-(2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate CAS No. 1021257-38-4

ethyl 4-(2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate

Cat. No.: B6572233
CAS No.: 1021257-38-4
M. Wt: 446.5 g/mol
InChI Key: GHCQCTKCAOINIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compound ID: G420-0117
Molecular Formula: C24H22N4O3S
Molecular Weight: 446.53 g/mol
Key Features:

  • Core Structure: Pyrazolo[1,5-a]pyrazine scaffold with a 4-methylphenyl substituent at position 2 and a sulfanyl acetamido-benzoate moiety at position 4 .
  • Physicochemical Properties: logP: 4.8677 (high lipophilicity) logD: 4.8676 Hydrogen Bond Acceptors/Donors: 8 acceptors, 1 donor Polar Surface Area: 63.65 Ų .
  • Stereochemistry: Achiral, simplifying synthetic and pharmacokinetic profiles .

Properties

IUPAC Name

ethyl 4-[[2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S/c1-3-31-24(30)18-8-10-19(11-9-18)26-22(29)15-32-23-21-14-20(27-28(21)13-12-25-23)17-6-4-16(2)5-7-17/h4-14H,3,15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCQCTKCAOINIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Methyl 2-(2-{[2-(4-Methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate (G420-0138)

Molecular Formula : C23H20N4O3S
Molecular Weight : 432.5 g/mol
Key Differences :

  • Ester Group : Methyl ester (vs. ethyl in G420-0117), reducing molecular weight by ~14 g/mol.
  • Substitution Position : Benzoate substituent at position 2 (vs. position 4 in G420-0117), altering spatial orientation and hydrogen-bonding patterns.
  • Physicochemical Properties :
    • logP : 3.9909 (lower lipophilicity)
    • Polar Surface Area : 63.37 Ų .

      Implications : The positional isomerism and ester group may influence solubility and target binding affinity.

Ethyl 4-(2-{[2-(4-Ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate (G420-0609)

Molecular Formula : C25H24N4O3S
Molecular Weight : 460.55 g/mol
Key Differences :

  • Phenyl Substituent : 4-Ethylphenyl (vs. 4-methylphenyl in G420-0117), increasing molecular weight by ~14 g/mol.
  • logP : Expected higher than G420-0117 due to the ethyl group’s hydrophobicity.
    Implications : Enhanced lipophilicity may improve membrane permeability but reduce aqueous solubility .

2-{[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

Molecular Formula : C28H23N5O3S
Key Differences :

  • Substituents: Methoxyphenyl at pyrazolo-pyrazine and phenoxyphenyl at acetamide.
  • Implications: The methoxy group may enhance solubility compared to methyl/ethyl analogs, while the phenoxy group could modulate target selectivity .

Pyrazolo[1,5-a]pyrazine Derivatives with Triazolo Moieties

Example: Compounds from and incorporate triazolo or chromenone groups. Key Differences:

  • Structural Complexity: Chromenone-containing analogs () exhibit higher molecular weights (>580 g/mol) and fluorinated substituents, which enhance target affinity but complicate synthesis .

Data Table: Comparative Analysis of Key Compounds

Property G420-0117 G420-0138 G420-0609 Compound
Molecular Weight 446.53 432.5 460.55 ~469.57
logP 4.8677 3.9909 ~4.9 (estimated) ~3.5 (estimated)
Ester Group Ethyl Methyl Ethyl N/A (amide)
Phenyl Substituent 4-Methyl 4-Methyl 4-Ethyl 4-Methoxy
Hydrogen Bond Acceptors 8 8 8 9

Research Findings and Implications

  • Lipophilicity Trends : Ethyl/methyl ester variations and substituent bulk (methyl vs. ethyl) directly correlate with logP values, impacting bioavailability and blood-brain barrier penetration .
  • Synthetic Flexibility: The pyrazolo[1,5-a]pyrazine core allows modular substitution (e.g., sulfanyl acetamido, methoxy, phenoxy), enabling optimization for specific targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.